
N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine: is an organic compound characterized by the presence of a pyridine ring substituted with a 2,2-dimethylpropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropylamine with 6-methylpyridine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Chemistry: N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions .
Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its structural features make it suitable for probing the binding sites of specific receptors .
Medicine: Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, catalysts, and other functional materials. Its chemical properties make it valuable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide
Comparison: N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-9-5-6-10(7-12-9)13-8-11(2,3)4/h5-7,13H,8H2,1-4H3 |
Clé InChI |
QYUNUNYCTFLBRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





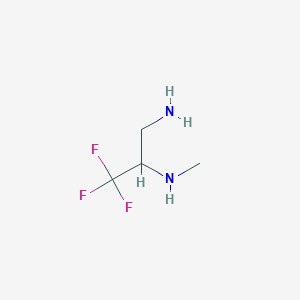

![3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B13235889.png)

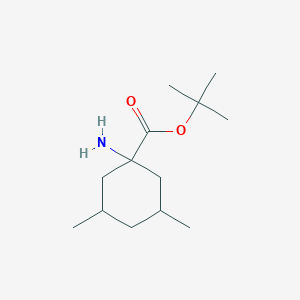
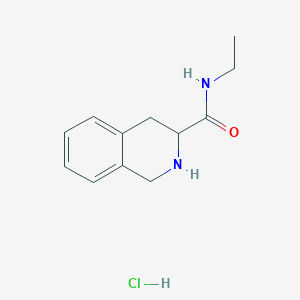
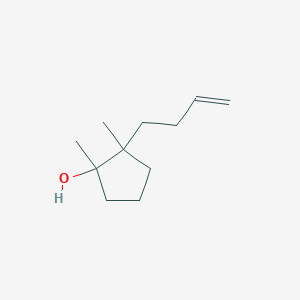

![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13235928.png)
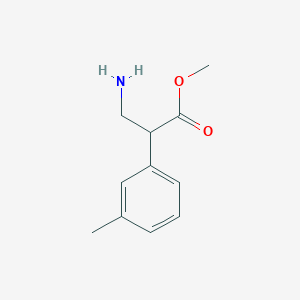
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}acetamide](/img/structure/B13235931.png)
